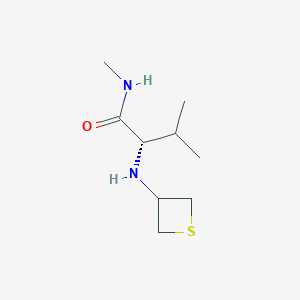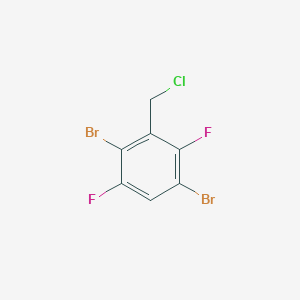
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3-(chloromethyl)-2,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.
科学研究应用
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy or chemical resistance.
作用机制
The mechanism of action of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the chloromethyl group but has similar halogenation patterns.
1,4-Dichloro-3-(bromomethyl)-2,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-3-(methyl)-2,5-difluorobenzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogens can enhance its stability, reactivity, and bioactivity compared to similar compounds.
属性
分子式 |
C7H3Br2ClF2 |
|---|---|
分子量 |
320.35 g/mol |
IUPAC 名称 |
1,4-dibromo-3-(chloromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H3Br2ClF2/c8-4-1-5(11)6(9)3(2-10)7(4)12/h1H,2H2 |
InChI 键 |
IOUTUETWZFQXSF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)CCl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


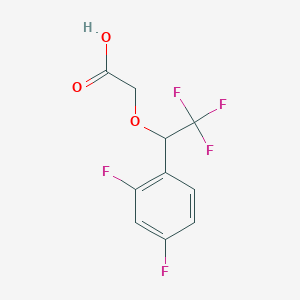
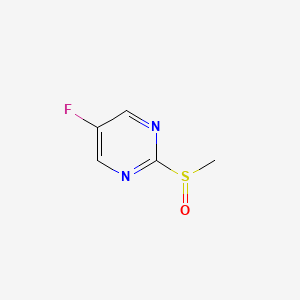
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

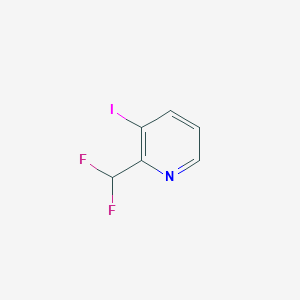

![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
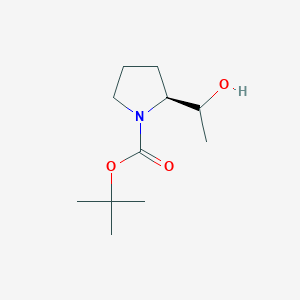
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
